Cas no 626209-94-7 (N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide)

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is a specialized organic compound featuring a thiazole core substituted with a tert-butyl group and an amide linkage to a branched aliphatic chain. This structure imparts unique physicochemical properties, making it valuable in agrochemical and pharmaceutical research. The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the thiazole moiety offers electronic diversity for binding interactions. The compound’s balanced lipophilicity, derived from the 3-methylbutanamide side chain, may facilitate membrane permeability. Its well-defined synthetic route allows for high purity, ensuring reproducibility in applications such as intermediate synthesis or bioactive molecule development. Suitable for further functionalization, it serves as a versatile scaffold in medicinal chemistry.
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide structure
626209-94-7 structure
Product Name:N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide
CAS No:626209-94-7
MF:C12H20N2OS
MW:240.365001678467
MDL:MFCD03744414
CID:3078825
PubChem ID:857039
Update Time:2025-10-30

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide
    • Z29952442
    • 626209-94-7
    • AKOS000669852
    • CCG-339578
    • BAB20994
    • SCHEMBL77898
    • EN300-206414
    • G23937
    • MDL: MFCD03744414
    • Inchi: 1S/C12H20N2OS/c1-8(2)6-10(15)14-11-13-9(7-16-11)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,15)
    • InChI Key: USEFZEAYXDKSQR-UHFFFAOYSA-N
    • SMILES: S1C(NC(CC(C)C)=O)=NC(=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 240.12963444Da
  • Monoisotopic Mass: 240.12963444Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Vapor Pressure: NO data available

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide Security Information

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Additional information on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide

Comprehensive Overview of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide (CAS No. 626209-94-7): Properties, Applications, and Industry Trends

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide, identified by its CAS No. 626209-94-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, combining a tert-butyl group with a 3-methylbutanamide moiety, which contributes to its distinct chemical and biological properties. Researchers and industry professionals frequently search for terms like "thiazole derivatives applications", "tert-butyl thiazole synthesis", and "CAS 626209-94-7 uses", reflecting the growing interest in this compound's potential.

The compound's molecular formula, C12H20N2OS, highlights its moderate complexity, making it a subject of study in medicinal chemistry and drug discovery. Its thiazole ring is a key structural feature, often associated with bioactive molecules, which explains its relevance in developing new therapeutic agents. Recent trends in AI-driven drug design and computational chemistry have further amplified the demand for detailed data on such compounds, as evidenced by search queries like "thiazole-based drug candidates 2024" and "machine learning in organic synthesis".

In agrochemical applications, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide has been explored for its potential as a plant growth regulator or pest control agent. The tert-butyl group enhances its lipophilicity, a property critical for bioavailability in both pharmaceutical and agricultural contexts. With rising global interest in sustainable agriculture and green chemistry, this compound aligns with the search for eco-friendly agrochemicals—a topic dominating forums and publications.

Synthetic routes to CAS 626209-94-7 typically involve multi-step organic reactions, including amide coupling and heterocyclic ring formation. Laboratories optimizing these processes often reference "scale-up synthesis of thiazole amides" or "cost-effective heterocycle production", underscoring the industrial demand for efficient methodologies. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, as purity is paramount in both research and commercial batches.

From a regulatory perspective, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is not classified as hazardous under major chemical inventories, but proper handling protocols should always be followed. The compound's stability under various conditions (pH, temperature) is frequently investigated, with search terms like "thiazole amide stability studies" reflecting this concern. As the chemical industry shifts toward digital data sharing, platforms now aggregate such physicochemical data to accelerate research.

Future prospects for 626209-94-7 include its integration into high-throughput screening libraries and combinatorial chemistry workflows. Its structural versatility makes it a candidate for structure-activity relationship (SAR) studies, particularly in targeting enzyme inhibition. With the pharmaceutical industry increasingly focusing on personalized medicine, niche compounds like this thiazole derivative are likely to see expanded applications in precision therapeutics.

In summary, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide represents a compelling case study in modern specialty chemicals. Its dual relevance in life sciences and material innovation ensures ongoing research interest, while its alignment with industry megatrends (e.g., sustainability, digitalization) positions it as a compound to watch in the coming decade.

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